Cas no 62145-07-7 ((Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid)

(Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid structure
62145-07-7 structure
Nome del prodotto:(Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Numero CAS:62145-07-7
MF:C23H27F3O6
MW:456.45209813118
CID:2174542
PubChem ID:35023413

(Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 11-Keto fluprostenol
    • 11-Ketofluprostenol
    • MDMHJAKZGBRYTF-KYUUVOLFSA-N
    • HMS3648H16
    • (Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclo
    • CS-0108234
    • (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
    • (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
    • 62145-07-7
    • (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(triluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
    • CHEBI:189762
    • SCHEMBL3050350
    • HY-126911
    • DTXSID601102829
    • 11-Oxo-9.alpha.,15R-dihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
    • PD021283
    • SR-01000946508-1
    • SR-01000946508
    • Fluprostenol Prostaglandin D2
    • (Z)-7-((1R,2R,5S)-5-Hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-3-oxocyclopentyl)hept-5-enoic acid
    • (Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
    • Inchi: 1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1
    • Chiave InChI: MDMHJAKZGBRYTF-KYUUVOLFSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1C(C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)=O)O)(F)F

Proprietà calcolate

  • Massa esatta: 456.17597306g/mol
  • Massa monoisotopica: 456.17597306g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 11
  • Complessità: 675
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 104
  • XLogP3: 2.8

(Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid Prezzodi più >>

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